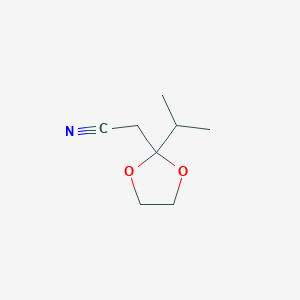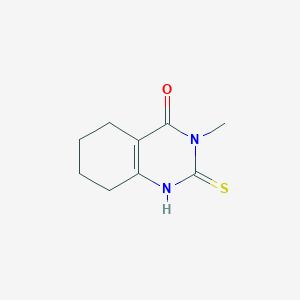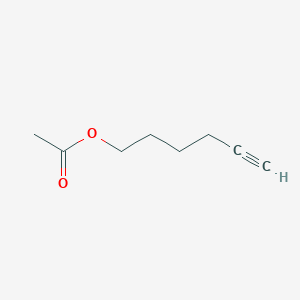
6-Acetoxy-1-hexyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetoxy-1-hexyne is an organic compound with the molecular formula C8H12O2 It is an ester formed from acetic acid and 5-hexyn-1-ol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Acetoxy-1-hexyne can be synthesized through the esterification reaction between acetic acid and 5-hexyn-1-ol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
CH3COOH+HC≡C(CH2)4OH→CH3COO(CH2)4C≡CH+H2O
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using similar reaction conditions. The reaction mixture is typically heated under reflux to ensure complete conversion of the reactants to the desired ester. The product is then purified through distillation or other separation techniques to obtain high-purity acetic acid 5-hexynyl ester.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield acetic acid and 5-hexyn-1-ol.
Oxidation: The ester can be oxidized under specific conditions to form various oxidation products, depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Acetic acid and 5-hexyn-1-ol.
Oxidation: Various carboxylic acids or ketones, depending on the reaction conditions.
Substitution: Esters with different functional groups replacing the original ester group.
Wissenschaftliche Forschungsanwendungen
6-Acetoxy-1-hexyne has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other esters and in cross-coupling reactions.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: Research into its potential as a precursor for pharmaceuticals and bioactive compounds is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of acetic acid 5-hexynyl ester primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of acetic acid and 5-hexyn-1-ol. In oxidation reactions, the triple bond in the hexynyl group can be targeted by oxidizing agents, leading to the formation of various oxidation products.
Vergleich Mit ähnlichen Verbindungen
Acetic acid hexyl ester: Similar structure but with a saturated hexyl group instead of the hexynyl group.
Acetic acid 5-hexenyl ester: Contains a double bond in the hexenyl group instead of a triple bond.
Acetic acid 3-hexynyl ester: Similar structure but with the triple bond located at a different position in the hexynyl group.
Uniqueness: 6-Acetoxy-1-hexyne is unique due to the presence of the triple bond in the hexynyl group, which imparts distinct chemical reactivity compared to its saturated and unsaturated analogs. This unique structure allows it to participate in specific reactions that are not possible with other esters, making it valuable in synthetic chemistry and industrial applications.
Eigenschaften
Molekularformel |
C8H12O2 |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
hex-5-ynyl acetate |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-6-7-10-8(2)9/h1H,4-7H2,2H3 |
InChI-Schlüssel |
LWEBMVKAVRUPCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCCCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


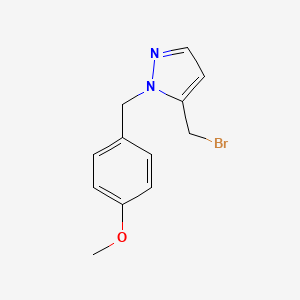
![C-[3-(4-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methylamine](/img/structure/B8412791.png)
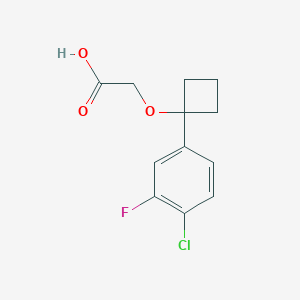
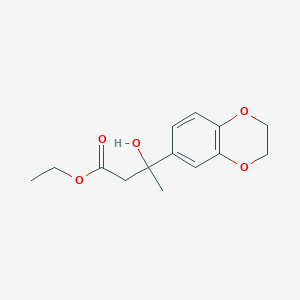
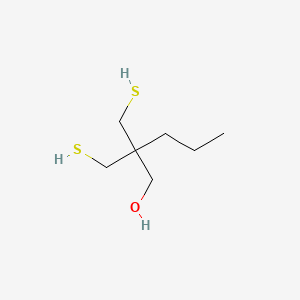
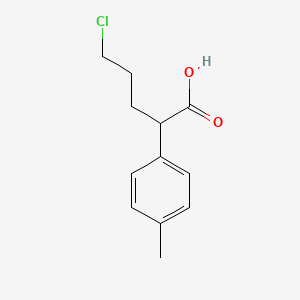
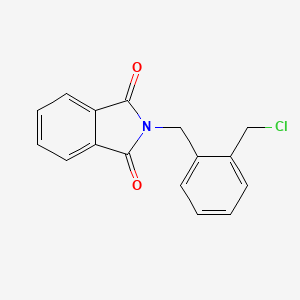
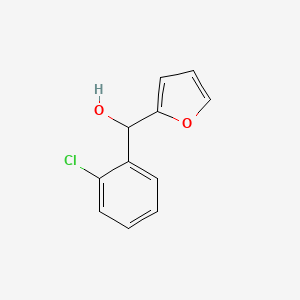
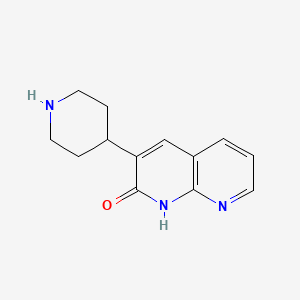
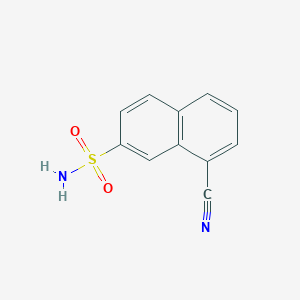

![Methyl 2-{4-[(4-fluorobenzyl)oxy]phenyl}acetate](/img/structure/B8412889.png)
